molecular formula C12H21N7O3S B2815285 methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate CAS No. 1219904-20-7

methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate

Cat. No.: B2815285
CAS No.: 1219904-20-7
M. Wt: 343.41
InChI Key: YXXROORHWVQASS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate is a complex organic compound that features a tetrazole ring, a piperazine ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamido group.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced tetrazole derivatives.

    Substitution: Substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)ethyl)piperazine-1-carboxylate is unique due to its combination of a tetrazole ring and a piperazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

methyl 4-[2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N7O3S/c1-17-11(14-15-16-17)23-9-10(20)13-3-4-18-5-7-19(8-6-18)12(21)22-2/h3-9H2,1-2H3,(H,13,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXROORHWVQASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NCCN2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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